molecular formula C11H14BrN B15276829 (S)-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine

(S)-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine

Cat. No.: B15276829
M. Wt: 240.14 g/mol
InChI Key: JNPRFIBGVDIVFP-ZETCQYMHSA-N
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Description

(S)-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a bromine atom on the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine typically involves the following steps:

    Bromination: The starting material, 2,3-dihydro-1H-indene, undergoes bromination to introduce the bromine atom at the 7-position.

    Chiral Amine Introduction: The brominated intermediate is then subjected to a chiral amine synthesis process, which may involve asymmetric hydrogenation or chiral auxiliary-based methods to introduce the (S)-configuration at the ethan-1-amine moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chiral amine synthesis processes, optimized for yield and purity. Catalysts and reagents used in these processes are selected to ensure high enantioselectivity and minimal by-product formation.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium hydroxide, ammonia, and alkyl halides are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

(S)-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: Researchers use this compound to study the effects of chiral amines on biological systems, including enzyme interactions and receptor binding.

    Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and cellular processes. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    ®-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine: The enantiomer of the compound, differing in its chiral configuration.

    1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine.

    1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-thiol: A thiol analog with a sulfur-containing functional group.

Uniqueness: (S)-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of a bromine atom, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(1S)-1-(7-bromo-2,3-dihydro-1H-inden-5-yl)ethanamine

InChI

InChI=1S/C11H14BrN/c1-7(13)9-5-8-3-2-4-10(8)11(12)6-9/h5-7H,2-4,13H2,1H3/t7-/m0/s1

InChI Key

JNPRFIBGVDIVFP-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(CCC2)C(=C1)Br)N

Canonical SMILES

CC(C1=CC2=C(CCC2)C(=C1)Br)N

Origin of Product

United States

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